An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Chloro-1-propyl-1H-pyrazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Chloro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Chloro-1-propyl-1H-pyrazole. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of novel heterocyclic compounds is paramount for researchers in drug discovery and development. This document synthesizes data from analogous structures and fundamental NMR principles to offer a predictive yet robust interpretation of the spectral data for the target molecule.
Introduction: The Role of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure. For N-substituted pyrazoles, a class of compounds with significant interest in medicinal chemistry, NMR provides critical insights into regioselectivity and substitution patterns.[1] The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra allow for the definitive assignment of each atom within the molecule, which is fundamental for confirming the identity and purity of synthesized compounds.
Predicted ¹H NMR Spectral Data for 5-Chloro-1-propyl-1H-pyrazole
The ¹H NMR spectrum of 5-Chloro-1-propyl-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the protons on the pyrazole ring and the N-propyl substituent. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives, considering the electronic effects of the chloro and propyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (pyrazole) | 7.4 - 7.6 | d | ~2.0 |
| H-4 (pyrazole) | 6.1 - 6.3 | d | ~2.0 |
| N-CH₂ (propyl) | 4.0 - 4.2 | t | ~7.0 |
| CH₂-CH₂-CH₃ (propyl) | 1.8 - 2.0 | sextet | ~7.0 |
| CH₃ (propyl) | 0.9 - 1.0 | t | ~7.5 |
Justification of Assignments:
-
Pyrazole Protons (H-3 and H-4): The pyrazole ring protons, H-3 and H-4, are expected to appear as doublets due to their coupling to each other. In N-substituted pyrazoles, the H-3 proton typically resonates downfield compared to the H-4 proton. The presence of the electron-withdrawing chlorine atom at the adjacent C-5 position will further deshield H-4, while H-3 will also be influenced, though to a lesser extent. Data from 3-substituted 1-methyl-5-chloropyrazoles show the H-4 proton appearing in the region of 5-7 ppm.[2]
-
N-Propyl Protons: The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected to be the most downfield of the propyl signals due to the direct influence of the electronegative nitrogen atom. This signal will appear as a triplet due to coupling with the adjacent methylene group. The middle methylene group (CH₂-CH₂-CH₃) will exhibit a more complex splitting pattern, likely a sextet, from coupling to both the N-CH₂ and the terminal methyl group. The terminal methyl (CH₃) protons will appear as a triplet, being the most upfield of all signals, due to coupling with the adjacent methylene group. These assignments are consistent with the reported data for 1-propyl-3-nitro-1H-pyrazole, where the N-CH₂ protons resonate at approximately 4.18 ppm.[1]
Predicted ¹³C NMR Spectral Data for 5-Chloro-1-propyl-1H-pyrazole
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (pyrazole) | 135 - 137 |
| C-3 (pyrazole) | 138 - 140 |
| C-4 (pyrazole) | 106 - 108 |
| N-CH₂ (propyl) | 53 - 55 |
| CH₂-CH₂-CH₃ (propyl) | 23 - 25 |
| CH₃ (propyl) | 10 - 12 |
Justification of Assignments:
-
Pyrazole Carbons (C-3, C-4, and C-5): The carbon atom bearing the chlorine (C-5) is expected to be significantly downfield due to the deshielding effect of the halogen. The C-3 carbon will also be downfield, characteristic of pyrazole ring carbons. The C-4 carbon is anticipated to be the most upfield of the pyrazole carbons. This is in line with general trends observed for substituted pyrazoles.[3]
-
N-Propyl Carbons: The carbon directly attached to the nitrogen (N-CH₂) will be the most downfield of the propyl carbons due to the electronegativity of the nitrogen atom. The chemical shifts of the other two propyl carbons (CH₂-CH₂-CH₃ and CH₃) will be in the typical aliphatic region, with the terminal methyl carbon being the most upfield. These predictions are supported by the data for 1-propyl-3-nitro-1H-pyrazole, which shows the N-CH₂ carbon at approximately 55.5 ppm, the middle CH₂ at 23.5 ppm, and the terminal CH₃ at 10.9 ppm.[1]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 5-Chloro-1-propyl-1H-pyrazole, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[1][2]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4][5]
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
5. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
- Integrate the ¹H NMR signals to determine the relative number of protons.
Visualizing the Molecular Structure and NMR Assignments
To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure of 5-Chloro-1-propyl-1H-pyrazole and a conceptual workflow for its structural elucidation.
Caption: Molecular structure of 5-Chloro-1-propyl-1H-pyrazole.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The predictive ¹H and ¹³C NMR data presented in this guide offer a valuable resource for scientists working with 5-Chloro-1-propyl-1H-pyrazole and related compounds. By understanding the expected chemical shifts and coupling patterns, researchers can more efficiently and accurately interpret their experimental data, thereby accelerating the process of drug discovery and development. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR spectra, ensuring the integrity and reliability of the structural elucidation process.
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Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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1-PROPYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. MDPI. [Link]
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